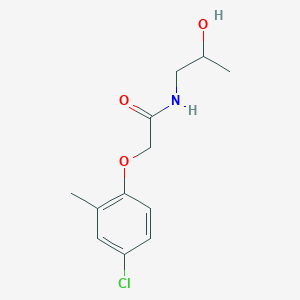

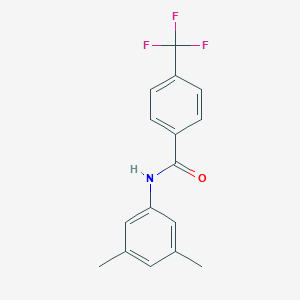

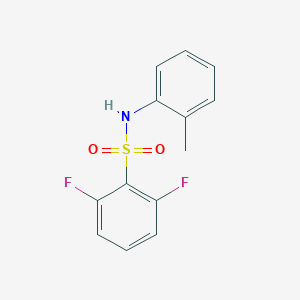

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide, also known as metolachlor, is a widely used herbicide that belongs to the chloroacetamide family. It is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, peanuts, and cotton. Metolachlor is a selective herbicide, which means it only affects certain types of plants and does not harm others. In

Scientific Research Applications

Metolachlor has been widely used in agriculture for over three decades, but its scientific research applications extend beyond herbicidal properties. It has been studied for its potential as a drug delivery system, as it can be formulated into nanoparticles that can encapsulate drugs and enhance their bioavailability. Metolachlor nanoparticles have also been investigated for their potential as a targeted cancer therapy, as they can selectively target cancer cells and release the drug payload.

Mechanism of Action

Metolachlor works by inhibiting the growth of weeds through interference with the synthesis of fatty acids, which are essential for the growth and development of plants. It specifically targets the very long-chain fatty acid elongase (VLCFAE) enzyme, which is responsible for the elongation of fatty acids. By inhibiting VLCFAE, N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide disrupts the synthesis of fatty acids, leading to the death of the plant.

Biochemical and Physiological Effects:

Metolachlor has been shown to have low toxicity to mammals, birds, and aquatic organisms at recommended doses. However, it can have adverse effects on non-target organisms such as bees and earthworms. In humans, exposure to N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide can cause skin irritation, eye irritation, and respiratory problems. Long-term exposure to N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide has been associated with an increased risk of cancer.

Advantages and Limitations for Lab Experiments

Metolachlor is a widely used herbicide that is readily available and relatively inexpensive, making it a popular choice for lab experiments. Its selectivity for certain types of plants also makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to non-target organisms and its potential for environmental contamination should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide. One area of interest is the development of more environmentally friendly herbicides that can replace N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide and other chloroacetamide herbicides. Another area of research is the development of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to understand the long-term effects of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide exposure on human health and the environment.

Synthesis Methods

Metolachlor is synthesized by reacting 2-chloro-N-(2-ethyl-6-methylphenyl) acetamide with phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide. The synthesis method of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide has been extensively studied and optimized to ensure high yield and purity of the final product.

properties

Product Name |

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C17H19NO2/c1-3-18(15-9-5-4-6-10-15)17(19)13-20-16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 |

InChI Key |

BFLVDQKFVRPMMK-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC(=C2)C |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC(=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)

![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)